molecular formula C18H26N2O3 B12218567 4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide

4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide

Cat. No.: B12218567
M. Wt: 318.4 g/mol
InChI Key: VRLGSIKDPAYUOK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(morpholin-4-yl)-2-propanamine under controlled conditions to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and benzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate
  • 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

Uniqueness

4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide is unique due to its specific structural features, such as the combination of a tert-butyl group and a morpholine ring.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-tert-butyl-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C18H26N2O3/c1-13(17(22)20-9-11-23-12-10-20)19-16(21)14-5-7-15(8-6-14)18(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,19,21)

InChI Key

VRLGSIKDPAYUOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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